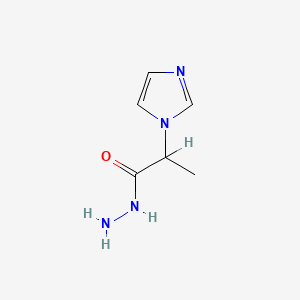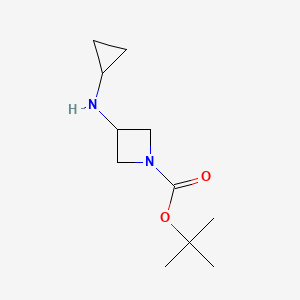
3-(Pyridin-2-yl)propanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)propanimidamide hydrochloride is a chemical compound with the empirical formula C8H12ClN3 . It is a solid substance and its molecular weight is 185.65 .
Synthesis Analysis
The synthesis of α-aminoamidines, such as 3-(Pyridin-2-yl)propanimidamide hydrochloride, can be achieved starting from N-protected aminonitriles . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .Molecular Structure Analysis
The SMILES string of 3-(Pyridin-2-yl)propanimidamide hydrochloride is NC(CCC1=NC=CC=C1)=N.Cl . This indicates that the molecule contains a pyridine ring attached to a propanimidamide group, and it is in the form of a hydrochloride salt .Chemical Reactions Analysis
α-Aminoamidines, like 3-(Pyridin-2-yl)propanimidamide hydrochloride, can be used as reagents for further synthesis of different heterocyclic systems . For example, protected N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-methanesulfonamide and tert-butyl [2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]carbamate were obtained by heating compounds with 1-chloropropan-2-one in THF .Physical And Chemical Properties Analysis
3-(Pyridin-2-yl)propanimidamide hydrochloride is a solid substance . Its empirical formula is C8H12ClN3 and it has a molecular weight of 185.65 .Direcciones Futuras
The future directions for 3-(Pyridin-2-yl)propanimidamide hydrochloride could involve its use in the synthesis of new promising imidazole and pyrimidine-containing compounds . These compounds have significant potential as modern functional materials and are of interest from the point of view of biological activity .
Propiedades
IUPAC Name |
3-pyridin-2-ylpropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8(10)5-4-7-3-1-2-6-11-7;/h1-3,6H,4-5H2,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMSWZIHDHILI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677438 |
Source


|
| Record name | 3-(Pyridin-2-yl)propanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)propanimidamide hydrochloride | |
CAS RN |
1263284-76-9 |
Source


|
| Record name | 3-(Pyridin-2-yl)propanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)

![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)


